

### FL118: A Novel Camptothecin Analogue for Overcoming Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 118

Cat. No.: B11933790 Get Quote

# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of FL118, a novel camptothecin analogue, and its potential as a therapeutic agent for drug-resistant cancers. FL118 demonstrates a unique mechanism of action that circumvents common resistance pathways, making it a promising candidate for further preclinical and clinical development.

#### **Core Mechanism of Action**

FL118, a 10,11-methylenedioxy derivative of camptothecin, exhibits potent antitumor activity through a multi-faceted approach that distinguishes it from other camptothecin analogues like irinotecan and topotecan.[1] While it does inhibit DNA topoisomerase 1 (Top1), its efficacy at nanomolar concentrations, which are significantly lower than those required for effective Top1 inhibition, suggests that this is not its primary mechanism of action. The core of FL118's effectiveness lies in its ability to modulate the expression of key survival proteins and bypass drug efflux pumps.

#### **Inhibition of Anti-Apoptotic Proteins**

A primary mechanism of FL118 is the selective inhibition of several anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. This inhibition occurs independently of the p53 tumor suppressor protein status, which is often mutated in advanced cancers.[2][3] Key proteins targeted by FL118 include:



- Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is crucial for regulating cell division and inhibiting apoptosis.[4][5] FL118 has been shown to inhibit survivin promoter activity and gene expression.[3][6]
- Mcl-1: An anti-apoptotic member of the Bcl-2 family, Mcl-1 is essential for the survival of many cancer cells. FL118 downregulates Mcl-1 expression.[2][3]
- XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family that directly inhibits caspases. FL118 reduces XIAP levels.[2][3]
- cIAP2 (cellular inhibitor of apoptosis protein 2): Also a member of the IAP family, cIAP2 is involved in inhibiting apoptosis and regulating immune signaling. FL118 treatment leads to decreased cIAP2 expression.[2][3]

#### **Overcoming Multidrug Resistance (MDR)**

A significant advantage of FL118 is its ability to overcome resistance mechanisms that render other chemotherapeutics ineffective.

- Bypassing Efflux Pumps: Unlike irinotecan's active metabolite SN-38 and topotecan, FL118 is not a substrate for the multidrug resistance protein 1 (MDR1/P-gp) and the ATP-binding cassette transporter G2 (ABCG2/BCRP).[7][8] These efflux pumps are frequently overexpressed in drug-resistant tumors and actively remove chemotherapeutic agents from cancer cells. By evading these pumps, FL118 can accumulate within tumor cells to exert its cytotoxic effects.[7][9]
- Efficacy in Topoisomerase I (Top1) Mutated Cancers: Mutations in the Top1 gene can confer
  resistance to camptothecin analogues. However, FL118's efficacy is significantly less
  affected by Top1 mutations compared to SN-38 and topotecan, indicating a reduced reliance
  on Top1 inhibition for its anticancer activity.

#### **Targeting the DNA Damage Response**

Recent studies have elucidated FL118's role in the DNA damage response pathway. By reducing survivin levels, FL118 subsequently downregulates the expression of RAD51, a key protein in the homologous recombination repair pathway.[10][11] This attenuation of DNA repair



processes enhances the cytotoxic effects of DNA damage induced by FL118 and other agents. 10

### **Quantitative Preclinical Data**

The following tables summarize key quantitative data from preclinical studies, demonstrating the potent and selective activity of FL118 in various cancer models.

**Table 1: In Vitro Cytotoxicity of FL118 in Drug-Resistant** 

and Parental Cancer Cell Lines

| Cell Line  | Cancer Type      | Resistance<br>Profile | IC50 (nM)     | Reference |
|------------|------------------|-----------------------|---------------|-----------|
| НСТ-8      | Colon            | Parental              | ~4            | [7]       |
| SW620      | Colon            | Parental              | Not Specified | [7]       |
| FaDu       | Head and Neck    | Parental              | Not Specified | [7]       |
| A549       | Lung             | Parental              | 8.94 ± 1.54   | [12]      |
| MDA-MB-231 | Breast           | Parental              | 24.73 ± 13.82 | [12]      |
| RM-1       | Prostate (mouse) | Parental              | 69.19 ± 8.34  | [12]      |
| Du145      | Prostate         | Parental              | Not Specified | [2]       |
| RC0.1      | Prostate         | Top1 Mutant           | Not Specified | [2]       |
| RC1        | Prostate         | Top1 Mutant           | Not Specified | [2]       |
| LOVO       | Colon            | Parental              | <10           | [10]      |
| LOVO SN38R | Colon            | SN-38 Resistant       | <10           | [10]      |

Table 2: Comparative Efficacy of FL118 and Topotecan



| Assay                                            | Cell Line   | Measurement         | Fold More<br>Effective<br>(FL118 vs.<br>Topotecan) | Reference |
|--------------------------------------------------|-------------|---------------------|----------------------------------------------------|-----------|
| Cell Growth<br>Inhibition                        | НСТ-8       | MTT Assay           | ~25                                                | [7]       |
| Colony<br>Formation                              | НСТ-8       | Clonogenic<br>Assay | ~25                                                | [7]       |
| Inhibition of<br>Survivin, McI-1,<br>XIAP, cIAP2 | FaDu, SW620 | Western Blot        | 10-100                                             | [7]       |

Table 3: In Vivo Antitumor Efficacy of FL118 in Xenograft Models



| Xenograft<br>Model                                        | Cancer Type                         | Treatment                                        | Outcome                                                        | Reference |
|-----------------------------------------------------------|-------------------------------------|--------------------------------------------------|----------------------------------------------------------------|-----------|
| Irinotecan/Topote<br>can-Resistant<br>Human<br>Xenografts | Colon, Head and<br>Neck             | FL118                                            | Effective tumor obliteration                                   | [7][8]    |
| LOVO Xenograft                                            | Colon                               | 0.5 and 0.75<br>mg/kg FL118<br>(once weekly)     | Significant tumor growth inhibition                            | [10]      |
| LOVO SN38R<br>Xenograft                                   | Colon (SN-38<br>Resistant)          | FL118                                            | ~40% reduction in tumor size                                   | [10]      |
| HCT116-SN50<br>Xenograft                                  | Colon<br>(Irinotecan-<br>Resistant) | 1.5 mg/kg FL118<br>(once weekly)                 | Improved<br>efficacy over 100<br>mg/kg irinotecan              | [1]       |
| H460 Xenograft                                            | Lung (Irinotecan-<br>Resistant)     | 1.5 mg/kg FL118<br>(once weekly)                 | Improved<br>efficacy over 100<br>mg/kg irinotecan              | [1]       |
| Pancreatic<br>Cancer PDX                                  | Pancreatic                          | FL118 alone or with gemcitabine                  | Effective tumor elimination                                    | [13]      |
| UM9 Xenograft<br>in Humanized<br>BM Niche                 | Multiple<br>Myeloma                 | 0.2 mg/kg FL118<br>(daily for 5 days)            | 86% reduction in initial tumor volume and delayed tumor growth | [6]       |
| ES-2 Xenograft                                            | Ovarian                             | 5 and 10 mg/kg<br>FL118 (orally,<br>once a week) | Superior<br>antitumor activity<br>compared to<br>topotecan     | [14]      |

## **Key Experimental Protocols**



This section details the methodologies for key experiments cited in the literature to evaluate the efficacy and mechanism of action of FL118.

#### Cell Viability and Growth Inhibition Assay (MTT Assay)

- Objective: To determine the cytotoxic effect of FL118 on cancer cell lines.
- Methodology:
  - Cancer cells are seeded in 96-well plates at a density of approximately 1.0 × 10<sup>4</sup> cells per well and allowed to attach overnight.
  - Cells are then treated with a range of concentrations of FL118 or a vehicle control for a specified period (e.g., 48 or 72 hours).
  - $\circ$  Following treatment, 10  $\mu$ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
  - The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
  - The absorbance is measured at 450 nm using an ELISA plate reader.
  - The percentage of cell growth inhibition is calculated relative to the vehicle-treated control
    cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is
    determined using software such as GraphPad Prism.[10]

#### **Western Blot Analysis for Protein Expression**

- Objective: To assess the effect of FL118 on the expression levels of target proteins (e.g., Survivin, McI-1, XIAP, cIAP2, RAD51).
- · Methodology:
  - Cancer cells are treated with FL118 or a vehicle control for a specified duration.
  - Cells are harvested, washed with PBS, and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.



- The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and transferred to a PVDF (polyvinylidene difluoride) membrane.
- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific to the proteins of interest overnight at 4°C.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An antibody against a housekeeping protein like actin is used as a loading control.
   [7]

#### **Colony Formation Assay (Clonogenic Assay)**

- Objective: To evaluate the long-term effect of FL118 on the proliferative capacity and survival
  of cancer cells.
- Methodology:
  - A low density of cancer cells (e.g., 100-300 cells per well) is seeded in 6-well or 12-well plates and allowed to attach overnight.
  - The cells are then treated with various concentrations of FL118 for a defined period (e.g., 2 to 72 hours).
  - After treatment, the drug-containing medium is removed, and the cells are washed and cultured in fresh, drug-free medium for an extended period (e.g., 12-14 days) to allow for colony formation.
  - The colonies are fixed with a solution such as methanol and stained with crystal violet.



- The number of colonies (typically defined as containing >50 cells) in each well is counted.
- The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells, adjusted for plating efficiency.[7][15]

#### **Human Tumor Xenograft Animal Models**

- Objective: To assess the in vivo antitumor efficacy of FL118.
- · Methodology:
  - Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human cancer cells.
  - When the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and control groups.
  - FL118 is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule. The control group receives a vehicle solution.
  - Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.
  - The study continues for a predetermined period, or until the tumors in the control group reach a maximum allowed size.
  - At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
     Tumor growth inhibition is calculated to determine the efficacy of the treatment. All animal experiments are conducted in accordance with IACUC-approved protocols.[1][7][10]

### Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by FL118 and a typical experimental workflow for its evaluation.

## FL118 Mechanism of Action in Overcoming Drug Resistance





Click to download full resolution via product page

Caption: FL118's multifaceted mechanism of action.

# Experimental Workflow for Preclinical Evaluation of FL118





Click to download full resolution via product page

Caption: A typical preclinical evaluation workflow for FL118.

#### **Conclusion and Future Directions**



FL118 has demonstrated significant promise as a novel anticancer agent, particularly for tumors that have developed resistance to conventional chemotherapies. Its unique ability to downregulate multiple anti-apoptotic proteins and circumvent key drug resistance mechanisms provides a strong rationale for its continued development. Preclinical data consistently show superior efficacy over existing camptothecin analogues in a variety of cancer models, including those resistant to irinotecan and topotecan.

Future research should focus on elucidating the full spectrum of its molecular targets and further defining predictive biomarkers for patient selection. Clinical trials are underway to evaluate the safety, tolerability, and efficacy of FL118 in patients with advanced solid tumors, which will be critical in determining its ultimate role in cancer therapy.[16] The multifaceted mechanism of action of FL118 positions it as a potentially valuable addition to the oncologist's armamentarium against drug-resistant cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

#### Foundational & Exploratory





- 9. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FL118, a novel anticancer compound, inhibits proliferation and migration of ovarian cancer cells via up-regulation of cytoglobin in vivo and in vitro Zhao Translational Cancer Research [tcr.amegroups.org]
- 15. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FL118 for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [FL118: A Novel Camptothecin Analogue for Overcoming Drug-Resistant Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933790#fl118-for-treatment-of-drug-resistant-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com